molecular formula C23H19IN2O2S B11098254 O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenyl(prop-2-en-1-yl)carbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenyl(prop-2-en-1-yl)carbamothioate

Cat. No.: B11098254
M. Wt: 514.4 g/mol
InChI Key: APGGCIOQICUARZ-UHFFFAOYSA-N
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Description

1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE is a complex organic compound with a unique structure that combines allylanilino, carbothioyl, and iodoanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE typically involves multiple steps, starting with the preparation of the allylanilino and iodoanilino precursors. These precursors are then subjected to carbothioylation and subsequent coupling reactions to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The iodoanilino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE include:

  • 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-BROMOANILINO)CARBONYL]BENZENE
  • 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-CHLOROANILINO)CARBONYL]BENZENE
  • 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-FLUOROANILINO)CARBONYL]BENZENE

Uniqueness

The uniqueness of 1-{[(ALLYLANILINO)CARBOTHIOYL]OXY}-4-[(4-IODOANILINO)CARBONYL]BENZENE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19IN2O2S

Molecular Weight

514.4 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-phenyl-N-prop-2-enylcarbamothioate

InChI

InChI=1S/C23H19IN2O2S/c1-2-16-26(20-6-4-3-5-7-20)23(29)28-21-14-8-17(9-15-21)22(27)25-19-12-10-18(24)11-13-19/h2-15H,1,16H2,(H,25,27)

InChI Key

APGGCIOQICUARZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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